molecular formula FH4NO5P2 B14267330 Fluorimidodiphosphoric acid CAS No. 168316-15-2

Fluorimidodiphosphoric acid

Cat. No.: B14267330
CAS No.: 168316-15-2
M. Wt: 178.98 g/mol
InChI Key: VPAOMDGONUBYNU-UHFFFAOYSA-N
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Description

Fluorimidodiphosphoric acid is a chemical compound known for its unique properties and applications in various fields It is a derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorimidodiphosphoric acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentoxide with hydrogen fluoride. This reaction produces difluorophosphoric acid as an intermediate, which is then hydrolyzed to form this compound. The reaction conditions typically require controlled temperatures and the use of anhydrous hydrogen fluoride to ensure the purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where phosphorus pentoxide and hydrogen fluoride are reacted under controlled conditions. The intermediate products are then purified through distillation or crystallization processes to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Fluorimidodiphosphoric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it into simpler phosphoric acid derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation state phosphoric acids.

    Reduction: Simpler phosphoric acid derivatives.

    Substitution: Various substituted phosphoric acid compounds.

Scientific Research Applications

Fluorimidodiphosphoric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical syntheses and reactions.

    Biology: It plays a role in biochemical studies, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialized coatings, cleaning agents, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of fluorimidodiphosphoric acid involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying the enzyme structure. The pathways involved include the disruption of normal biochemical processes, leading to altered cellular functions.

Comparison with Similar Compounds

Fluorimidodiphosphoric acid can be compared with other similar compounds such as:

    Fluorophosphoric acid: Similar in structure but with different reactivity and applications.

    Difluorophosphoric acid: An intermediate in the synthesis of this compound with distinct properties.

    Phosphoric acid: The parent compound with broader applications but lacking the unique properties imparted by the fluorine atom.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased reactivity and stability in certain reactions. This makes it valuable in specialized applications where other phosphoric acid derivatives may not be suitable.

Properties

CAS No.

168316-15-2

Molecular Formula

FH4NO5P2

Molecular Weight

178.98 g/mol

IUPAC Name

[[fluoro(hydroxy)phosphoryl]amino]phosphonic acid

InChI

InChI=1S/FH4NO5P2/c1-8(3,4)2-9(5,6)7/h(H4,2,3,4,5,6,7)

InChI Key

VPAOMDGONUBYNU-UHFFFAOYSA-N

Canonical SMILES

N(P(=O)(O)O)P(=O)(O)F

Origin of Product

United States

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